Anticancer agent 147

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

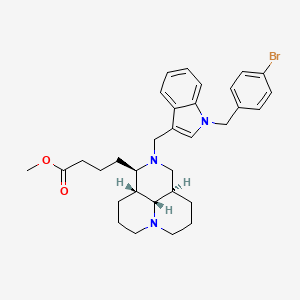

Molecular Formula |

C32H40BrN3O2 |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

methyl 4-[(5R,6R,9R,13S)-7-[[1-[(4-bromophenyl)methyl]indol-3-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |

InChI |

InChI=1S/C32H40BrN3O2/c1-38-31(37)12-4-11-30-28-9-6-18-34-17-5-7-24(32(28)34)20-36(30)22-25-21-35(29-10-3-2-8-27(25)29)19-23-13-15-26(33)16-14-23/h2-3,8,10,13-16,21,24,28,30,32H,4-7,9,11-12,17-20,22H2,1H3/t24-,28-,30-,32+/m1/s1 |

InChI Key |

FOCQGOGINGOWMF-NLSFLGDASA-N |

Isomeric SMILES |

COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@H](CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |

Canonical SMILES |

COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Anticancer Agent 147

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anticancer agent 147" is a hypothetical compound name used for the purpose of illustrating a comprehensive technical guide on the mechanism of action of a PARP inhibitor. The data and protocols presented herein are representative of known PARP inhibitors and are intended for illustrative and educational purposes.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the cellular response to DNA damage, primarily through the base excision repair (BER) pathway. By inhibiting PARP, this compound exploits the concept of synthetic lethality in tumors with pre-existing defects in other DNA repair pathways, most notably homologous recombination (HR) deficiency, which is characteristic of cancers with mutations in BRCA1 or BRCA2 genes. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action of this compound is the inhibition of PARP enzymes. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the BER pathway, a process in which PARP1 plays a key role. When PARP is inhibited by this compound, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

In cells with a functional homologous recombination (HR) pathway, these DSBs can be effectively repaired. However, in tumor cells with HR deficiency (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect is known as synthetic lethality.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Enzymatic Activity

| Enzyme | IC50 (nM) |

| PARP1 | 1.2 |

| PARP2 | 0.8 |

| PARP3 | 150 |

| Tankyrase-1 | >10,000 |

| Tankyrase-2 | >10,000 |

Table 2: In Vitro Cellular Activity

| Cell Line | BRCA1/2 Status | IC50 (nM) |

| MDA-MB-436 | BRCA1 mutant | 5 |

| CAPAN-1 | BRCA2 mutant | 8 |

| MCF-7 | BRCA wild-type | 250 |

| U2OS | BRCA wild-type | 300 |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| MDA-MB-436 | Vehicle | 0 |

| Agent 147 (50 mg/kg, oral, daily) | 85 | |

| CAPAN-1 | Vehicle | 0 |

| Agent 147 (50 mg/kg, oral, daily) | 78 |

Experimental Protocols

PARP Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PARP enzymes.

Methodology:

-

A 384-well plate is coated with histone H1.

-

Recombinant human PARP1, PARP2, or PARP3 enzyme is added to each well in the presence of activated DNA.

-

This compound is added in a series of dilutions.

-

The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

The plate is incubated for 1 hour at room temperature to allow for poly(ADP-ribosyl)ation of histone H1.

-

The plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose.

-

A chemiluminescent substrate is added, and the signal is read on a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is added in a series of dilutions, and the plates are incubated for 72 hours.

-

A resazurin-based reagent (e.g., CellTiter-Blue) is added to each well, and the plates are incubated for an additional 4 hours.

-

The fluorescence is measured on a plate reader (Ex/Em = 560/590 nm).

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Female athymic nude mice are subcutaneously implanted with 5 x 10^6 MDA-MB-436 or CAPAN-1 cells.

-

When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment and vehicle control groups.

-

This compound (50 mg/kg) or vehicle is administered orally once daily.

-

Tumor volume and body weight are measured twice weekly.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Conclusion

This compound is a potent and selective inhibitor of PARP1 and PARP2. Its mechanism of action, based on the principle of synthetic lethality, makes it a promising therapeutic agent for the treatment of cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations. The data presented in this guide demonstrate its significant in vitro and in vivo antitumor activity in relevant preclinical models. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

Unveiling Anticancer Agent 147: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 147, also identified as compound 6j, is a novel semi-synthetic derivative of the natural alkaloid sophoridine. This technical guide provides an in-depth overview of its discovery, chemical synthesis, and mechanism of action as a potent anti-cancer agent, with a particular focus on its efficacy against hepatocellular carcinoma. Extensive research has demonstrated that this compound induces a unique form of programmed cell death known as ferroptosis, mediated by the induction of endoplasmic reticulum (ER) stress and the subsequent upregulation of Activating Transcription Factor 3 (ATF3). This document consolidates the available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to serve as a comprehensive resource for researchers in the field of oncology and drug development.

Discovery and Rationale

This compound was developed as part of a broader effort to synthesize and evaluate novel sophoridine derivatives with enhanced anti-tumor properties. Sophoridine, a natural product, has a history of use in traditional medicine and has been investigated for its anti-cancer effects, which are primarily attributed to the inhibition of DNA topoisomerase I. However, its moderate potency prompted the structural modification of the sophoridine scaffold.

The synthesis of a series of indolo-sophoridinic derivatives led to the identification of compound 6j (this compound), which exhibited significant cytotoxic effects against a range of cancer cell lines, including liver, lung, and nasopharyngeal cancers.[1] Further investigation into its mechanism of action revealed a departure from the topoisomerase I inhibition characteristic of its parent compound. Instead, this compound was found to induce ferroptosis, an iron-dependent form of regulated cell death, presenting a novel therapeutic strategy for cancers that are often resistant to traditional apoptotic cell death pathways.

Chemical Synthesis

The synthesis of this compound (compound 6j) is a multi-step process starting from the natural product sophoridine. The key steps involve the hydrolytic ring-opening of the lactam in sophoridine to create a carboxylic acid intermediate, followed by the introduction of an indole moiety. The detailed synthetic protocol is outlined below, based on the procedures described by Xu et al. (2018).

Experimental Protocol: Synthesis of this compound (compound 6j)

Step 1: Synthesis of Sophoridinic Acid (Intermediate A)

-

To a solution of sophoridine (1.0 g, 4.0 mmol) in methanol (20 mL), add a 10% aqueous solution of potassium hydroxide (10 mL).

-

Reflux the mixture for 8 hours.

-

After cooling to room temperature, adjust the pH of the solution to approximately 5-6 with 2N hydrochloric acid.

-

Concentrate the mixture under reduced pressure to yield a solid residue.

-

Wash the residue with acetone and filter to obtain sophoridinic acid as a white solid.

Step 2: Synthesis of N-substituted Indole Sophoridinic Acid Derivatives (including compound 6j)

-

To a solution of sophoridinic acid (Intermediate A) (0.2 g, 0.75 mmol) in dichloromethane (15 mL), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (0.29 g, 1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.09 g, 0.75 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired indole-containing amine (specific for 6j, this would be an aminobenzyl indole derivative) (0.9 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 50:1 v/v) to afford the final compound.

Characterization of the final product should be performed using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines, with a particularly pronounced effect on hepatocellular carcinoma (HCC) cells.

Quantitative Data: Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | < 10 |

| MHCC-97H | Hepatocellular Carcinoma | < 10 |

| SK-HEP-1 | Hepatocellular Carcinoma | < 10 |

| Huh7 | Hepatocellular Carcinoma | < 10 |

| PLC/PRF/5 | Hepatocellular Carcinoma | < 10 |

| SMMC-7721 | Hepatocellular Carcinoma | < 10 |

| CNE1 | Nasopharyngeal Carcinoma | Not specified |

| CNE2 | Nasopharyngeal Carcinoma | Not specified |

| Hela | Cervical Cancer | Not specified |

| MCF7 | Breast Cancer | Not specified |

Data for liver cancer cell lines are from Tian et al. (2023).[2] The potent activity against lung and nasopharyngeal carcinoma was mentioned by Tian et al. (2023) referencing Xu et al. (2018), though specific IC50 values were not provided in the primary text.

In Vivo Anti-tumor Activity

The in vivo efficacy of this compound was evaluated in a xenograft mouse model using HepG2 hepatocellular carcinoma cells. Treatment with this compound resulted in a significant reduction in tumor growth compared to the vehicle control group.

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction | Tumor Weight Reduction |

| Vehicle Control | - | - | - |

| This compound (Low Dose) | Not specified | Significant | Significant |

| This compound (High Dose) | Not specified | Significant | Significant |

Data from Tian et al. (2023).[2] The study reported a significant dose-dependent reduction in tumor weight and volume.

Mechanism of Action: Induction of Ferroptosis via ER Stress and ATF3

The primary mechanism of action of this compound is the induction of ferroptosis in cancer cells. This process is initiated by the accumulation of endoplasmic reticulum (ER) stress, which in turn leads to the upregulation of Activating Transcription Factor 3 (ATF3).

Signaling Pathway

The proposed signaling pathway for this compound-induced ferroptosis is as follows:

-

Induction of ER Stress: this compound treatment leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR).

-

Upregulation of ATF3: The activation of the UPR results in the increased expression of ATF3, a key transcription factor involved in the cellular stress response.

-

Induction of Ferroptosis: ATF3 upregulation promotes the accumulation of intracellular ferrous iron (Fe2+), reactive oxygen species (ROS), and malondialdehyde (MDA), a marker of lipid peroxidation. This cascade of events culminates in ferroptotic cell death.

The following diagram illustrates the proposed signaling pathway:

Experimental Protocols for Mechanistic Studies

The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.

4.2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations for the desired time.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

4.2.2. Measurement of Malondialdehyde (MDA)

-

Treat cancer cells with this compound as described above.

-

Harvest the cells and lyse them.

-

Measure the MDA concentration in the cell lysates using a commercially available MDA assay kit according to the manufacturer's instructions. The principle of this assay is the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

4.2.3. Measurement of Intracellular Ferrous Iron (Fe2+)

-

Treat cancer cells with this compound.

-

Load the cells with a fluorescent iron probe, such as FerroOrange, according to the manufacturer's protocol.

-

Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer to quantify the intracellular Fe2+ levels.

4.2.4. Western Blot Analysis for ATF3 Expression

-

Treat cancer cells with this compound.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ATF3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

References

An In-depth Technical Guide to Anticancer Agent 147 (Compound 6j): A Novel Sophoridine Derivative and Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 147, also identified as compound 6j, is a novel sophoridine derivative with potent anti-liver cancer properties. This document provides a comprehensive technical overview of its chemical structure, mechanism of action, and key experimental findings. Extensive research has demonstrated that this agent effectively inhibits liver cancer cell proliferation both in vitro and in vivo. Its primary mechanism of action involves the induction of ferroptosis, a form of iron-dependent programmed cell death, mediated by the upregulation of Activating Transcription Factor 3 (ATF3) through endoplasmic reticulum (ER) stress. This guide consolidates available quantitative data, details experimental methodologies, and visualizes the key signaling pathways to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic derivative of sophoridine, a natural quinolizidine alkaloid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1'R,7'S,11aS)-1'-(4-bromobenzyl)-7'-(furan-2-carbonyl)spiro[indoline-3,8'-matridin]-2-one |

| Synonyms | Compound 6j |

| CAS Number | 2241283-11-2 |

| Molecular Formula | C32H40BrN3O |

| Molecular Weight | 578.58 g/mol |

(Data sourced from commercial supplier information)

Mechanism of Action: Induction of Ferroptosis

This compound exerts its cytotoxic effects on liver cancer cells primarily through the induction of ferroptosis. This process is initiated by the accumulation of intracellular ferrous ions (Fe²⁺), which in turn elevates the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. The induction of ferroptosis is mediated by ER stress and the subsequent upregulation of ATF3.

The proposed signaling pathway is as follows: this compound induces stress in the endoplasmic reticulum, which leads to an increase in the expression of ATF3. ATF3 then contributes to the accumulation of intracellular Fe²⁺, leading to a surge in ROS and MDA levels. This cascade of events ultimately results in ferroptotic cell death in liver cancer cells.

Preclinical Data

In Vitro Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (hrs) |

| A549 | Lung Carcinoma | 3.5 | 48 |

| CNE-2 | Nasopharyngeal Carcinoma | Data not specified | 48 |

| HepG2 | Hepatocellular Carcinoma | Data not specified | 48 |

(Data for A549 cells was obtained from a commercial supplier. Specific IC50 values for CNE-2 and HepG2 were not available in the reviewed literature but the compound was reported to be effective against these cell lines[1].)

In Vivo Activity

Studies have shown that this compound exhibits potent anti-liver cancer effects in animal models. A study utilizing a liver cancer xenograft model demonstrated that treatment with this compound significantly inhibited tumor growth.[2]

(Detailed quantitative data from in vivo studies, such as tumor growth inhibition percentages and specific dosing regimens, were not fully available in the public domain search results.)

Experimental Protocols

Synthesis of this compound (Compound 6j)

A detailed synthesis protocol for sophoridine derivatives has been described in the literature.[1] While the exact step-by-step procedure for compound 6j was not explicitly detailed in the readily available search results, the general synthesis of novel α, β-unsaturated sophoridinic derivatives involves the following key steps:

-

Starting Materials : Sophoridine and chalcone are used as lead compounds.

-

Reaction : The synthesis involves the introduction of an α, β-unsaturated ketone moiety and a heterocyclic group to the sophoridine scaffold.

-

Purification and Characterization : The final products are purified and their structures are confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

References

In Vitro Cytotoxicity of Anticancer Agent 147 (Compound 6j) on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 147, also identified as compound 6j, is a synthetically derived sophoridine derivative that has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this agent, with a focus on its impact on liver cancer cells. The primary mechanism of action for this compound is the induction of ferroptosis, a form of iron-dependent programmed cell death. This process is initiated through the promotion of intracellular ferrous iron (Fe²⁺), reactive oxygen species (ROS), and malondialdehyde (MDA) accumulation. Furthermore, this agent has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of Activating Transcription Factor 3 (ATF3), a key regulator in the ferroptotic pathway.[1] This document summarizes the available quantitative data, details the experimental protocols used to assess its cytotoxic activity, and provides visual representations of the key signaling pathways involved.

Data Presentation

The in vitro cytotoxic activity of this compound (compound 6j) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| HepG2 | Hepatocellular Carcinoma | < 10 |

| MHCC-97H | Hepatocellular Carcinoma | < 10 |

| Additional Liver Cancer Line 1 | Hepatocellular Carcinoma | < 10 |

| Additional Liver Cancer Line 2 | Hepatocellular Carcinoma | < 10 |

| Additional Liver Cancer Line 3 | Hepatocellular Carcinoma | < 10 |

| Additional Liver Cancer Line 4 | Hepatocellular Carcinoma | < 10 |

| A549 | Lung Cancer | 3.5 |

| CNE-2 | Nasopharyngeal Carcinoma | Not Specified |

Note: The study "Sophoridine derivative 6j inhibits liver cancer cell proliferation via ATF3 mediated ferroptosis" states that the IC50 values for the six liver cancer cell lines are below 10 µM, with HepG2 and MHCC-97H being the most sensitive. The exact values for the four additional liver cancer cell lines were not specified in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of intracellular ROS is a key indicator of oxidative stress and is often measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound as described for the MTT assay.

-

Probe Loading: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Cell Harvesting and Analysis: The cells are washed with PBS, harvested by trypsinization, and resuspended in PBS. The fluorescence intensity of the cells is then analyzed by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Measurement of Malondialdehyde (MDA)

MDA is a product of lipid peroxidation and is a marker of oxidative damage. Its levels can be quantified using a thiobarbituric acid reactive substances (TBARS) assay.

-

Cell Lysis: Following treatment with this compound, cells are harvested and lysed.

-

TBARS Reaction: The cell lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

-

Absorbance Measurement: After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Western Blot Analysis for ATF3 Expression

Western blotting is used to detect the expression levels of specific proteins, in this case, ATF3.

-

Protein Extraction: Cells treated with this compound are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for ATF3 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.

Mandatory Visualizations

Signaling Pathway of this compound (Compound 6j)

The following diagram illustrates the proposed mechanism of action of this compound, leading to ferroptotic cell death in cancer cells.

Caption: Mechanism of Action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the general workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.

Caption: In Vitro Cytotoxicity Assessment Workflow.

Logical Relationship of Ferroptosis Induction

This diagram illustrates the logical flow of events leading to ferroptosis as induced by this compound.

Caption: Logical Flow of Ferroptosis Induction.

References

Preclinical Evaluation of Anticancer Agent 147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 147, also identified as compound 6j, is a novel sophoridine derivative demonstrating significant potential in the preclinical setting for the treatment of liver cancer.[1][2][3][4][5] This document provides a comprehensive overview of its mechanism of action, and in vitro and in vivo efficacy, based on available scientific literature. The agent's unique mode of action, centered on the induction of ferroptosis, distinguishes it from traditional chemotherapeutic agents and presents a promising new avenue for cancer therapy.

Core Mechanism of Action: Induction of Ferroptosis

This compound exerts its cytotoxic effects on liver cancer cells through the induction of ferroptosis, an iron-dependent form of programmed cell death. This process is initiated by the accumulation of intracellular ferrous iron (Fe²⁺), leading to a cascade of events culminating in lipid peroxidation and cell death. The key molecular events associated with the mechanism of action of this compound are:

-

Increased Intracellular Iron: The agent promotes the accumulation of Fe²⁺ within the cancer cells.

-

Generation of Reactive Oxygen Species (ROS): The excess iron catalyzes the formation of ROS, highly reactive molecules that can damage cellular components.

-

Lipid Peroxidation: The generated ROS lead to the peroxidation of lipids, particularly polyunsaturated fatty acids, in cellular membranes. This is marked by an increase in malondialdehyde (MDA), a key biomarker of lipid peroxidation.

-

Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound has been shown to induce ER stress.

-

Upregulation of ATF3: A critical step in the agent's mechanism is the upregulation of Activating Transcription Factor 3 (ATF3), a transcription factor involved in the cellular stress response. This upregulation is a consequence of ER stress.

The culmination of these events leads to overwhelming oxidative stress and the execution of ferroptotic cell death. Notably, the anti-proliferative effects of this compound are distinct from apoptosis, autophagy, and necrosis.

Signaling Pathway

The signaling cascade initiated by this compound that leads to ferroptosis is illustrated below. The agent induces ER stress, which in turn upregulates the expression of ATF3. ATF3 then plays a crucial role in mediating the downstream events of ferroptosis, including the accumulation of intracellular iron and ROS, ultimately leading to lipid peroxidation and cell death.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects against a panel of human liver cancer cell lines.

| Cell Line | IC50 Value (µM) |

| HepG2 | < 10 |

| MHCC-97H | < 10 |

| Other liver cancer cell lines (4) | < 10 |

Table 1: In vitro cytotoxicity of this compound in human liver cancer cell lines.

The HepG2 and MHCC-97H cell lines were reported to be particularly sensitive to this compound.

In Vivo Efficacy

In a xenograft mouse model of human liver cancer, administration of this compound resulted in a significant reduction in tumor weight. This in vivo anti-tumor activity was accompanied by an increase in the expression of ATF3 in the tumor tissues, further validating the proposed mechanism of action.

Experimental Protocols

The following are generalized protocols for the key experiments used in the preclinical evaluation of this compound, based on standard laboratory practices.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

-

Cell Seeding: Plate liver cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Measurement of Intracellular Ferrous Iron (Fe²⁺)

Methodology:

-

Cell Treatment: Treat liver cancer cells with this compound for the desired time.

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

Iron Assay: Use a commercial iron assay kit that specifically measures Fe²⁺. This typically involves a chromogenic reaction where the intensity of the color is proportional to the Fe²⁺ concentration.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Quantify the Fe²⁺ concentration based on a standard curve.

Detection of Reactive Oxygen Species (ROS)

Methodology:

-

Cell Treatment: Treat liver cancer cells with this compound.

-

Probe Incubation: Incubate the cells with a fluorescent ROS indicator, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Western Blot Analysis for ATF3

Methodology:

-

Cell Lysis: Lyse treated and untreated liver cancer cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ATF3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

Methodology:

-

Cell Implantation: Subcutaneously inject human liver cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (intraperitoneally or orally) to the treatment group and a vehicle to the control group for a specified duration.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Tissue Analysis: Process the tumor tissues for further analysis, such as immunohistochemistry for Ki67 (a proliferation marker) and ATF3, and measurement of Fe²⁺ and MDA levels.

Conclusion

This compound is a promising preclinical candidate for the treatment of liver cancer. Its novel mechanism of action, involving the induction of ferroptosis via the ER stress-ATF3 axis, offers a potential new therapeutic strategy. Further investigation is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to optimize its therapeutic potential for clinical development.

References

- 1. Sophoridine derivative 6j inhibits liver cancer cell proliferation via ATF3 mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sophoridine derivative 6j inhibits liver cancer cell proliferation via ATF3 mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting ferroptosis as a therapeutic strategy for hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Agent 147: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 147 is a novel therapeutic designed to target the multifaceted role of CD147 in the tumor microenvironment (TME). CD147, a transmembrane glycoprotein, is overexpressed in a wide array of malignancies and is a critical mediator of tumor progression, invasion, angiogenesis, and immune evasion. This technical guide provides a comprehensive overview of the mechanism of action of agent 147, its effects on the TME, and detailed protocols for its preclinical evaluation. The data presented herein is a synthesis of findings from studies on various CD147 inhibitors, including the monoclonal antibody metuzumab and the small molecule inhibitor AC-73, which serve as surrogates for the activity of agent 147.

Introduction to CD147 and its Role in the Tumor Microenvironment

CD147, also known as Basigin or EMMPRIN, is a key player in the complex interplay between tumor cells and their surrounding environment.[1] Its overexpression is correlated with poor prognosis in numerous cancers.[2] CD147 orchestrates several hallmarks of cancer by interacting with multiple binding partners and modulating critical signaling pathways.

Key functions of CD147 in the TME include:

-

Induction of Matrix Metalloproteinases (MMPs): CD147 stimulates stromal cells to produce MMPs, such as MMP-2 and MMP-9, which degrade the extracellular matrix, facilitating tumor invasion and metastasis.[2]

-

Promotion of Angiogenesis: CD147 enhances the expression of vascular endothelial growth factor (VEGF), a potent driver of new blood vessel formation that supplies tumors with essential nutrients and oxygen.[2][3]

-

Metabolic Reprogramming: By acting as a chaperone for monocarboxylate transporters (MCTs), CD147 facilitates the efflux of lactate from glycolytic tumor cells. This leads to acidification of the TME, which promotes tumor invasion and suppresses the function of immune cells.

-

Immune Evasion: The acidic TME resulting from lactate efflux inhibits the activity of cytotoxic T lymphocytes and natural killer (NK) cells. CD147 has also been shown to be upregulated on exhausted T cells within the tumor.

Given its central role in tumor progression, CD147 has emerged as a promising therapeutic target. This compound represents a new class of therapeutics designed to inhibit the functions of CD147, thereby remodeling the TME to be less hospitable for tumor growth and more accessible to anti-tumor immune responses.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of CD147. Its mechanism of action is multifaceted, addressing the various pro-tumoral functions of its target.

-

Inhibition of MMP Induction: By blocking CD147, agent 147 prevents the stimulation of MMP production by stromal cells, thereby reducing the degradation of the extracellular matrix and inhibiting tumor cell invasion and metastasis.

-

Suppression of Angiogenesis: Agent 147 downregulates the expression of VEGF, leading to a reduction in tumor angiogenesis.

-

Reversal of Metabolic Reprogramming: Agent 147 disrupts the interaction between CD147 and MCTs, inhibiting lactate efflux and preventing the acidification of the TME. This can restore the function of tumor-infiltrating immune cells.

-

Enhancement of Anti-Tumor Immunity: By mitigating the immunosuppressive effects of the acidic TME, agent 147 can enhance the activity of cytotoxic T cells and NK cells.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical and clinical studies of various CD147 inhibitors, which serve as a proxy for the expected efficacy of this compound.

Table 1: In Vitro Cytotoxicity of CD147 Inhibitors

| Cell Line | Cancer Type | Agent | IC50 Value (µM) | Citation |

| A549 | Non-Small Cell Lung Cancer | Metuzumab + Gemcitabine | 0.262 | |

| NCI-H460 | Non-Small Cell Lung Cancer | Metuzumab + Gemcitabine | 0.310 | |

| NCI-H520 | Non-Small Cell Lung Cancer | Metuzumab + Gemcitabine | 0.307 | |

| SMMC-7721 | Hepatocellular Carcinoma | AC-73 | >20 | |

| Huh-7 | Hepatocellular Carcinoma | AC-73 | >20 |

Note: The IC50 values for metuzumab are in combination with gemcitabine, demonstrating a chemosensitizing effect.

Table 2: In Vivo Tumor Growth Inhibition by CD147 Inhibitors

| Cancer Model | Agent | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |

| A549 Xenograft | Metuzumab + Gemcitabine/Cisplatin | - | 91.89 | |

| NCI-H460 Xenograft | Metuzumab + Gemcitabine/Cisplatin | - | 73.99 | |

| NCI-H520 Xenograft | Metuzumab + Gemcitabine/Cisplatin | - | 69.74 | |

| Glioblastoma Rat Model | siRNA-CD73 | - | 45 | |

| Glioblastoma Rat Model | APCP (CD73 inhibitor) | - | 40 |

Table 3: Clinical Efficacy of Licartin (¹³¹I-metuximab) in Hepatocellular Carcinoma (HCC)

| Study Type | Treatment Group | Control Group | Endpoint | Result | Citation |

| Nonrandomized Prospective Cohort | Licartin + TACE (n=81) | TACE (n=90) | 1-month effective rate | 71.23% vs. 38.89% (p < 0.001) | |

| Nonrandomized Prospective Cohort | Licartin + TACE (n=81) | TACE (n=90) | 12-month survival rate | 60.49% vs. 34.44% (p < 0.001) | |

| Multicenter Phase IV | Licartin + TACE (n=167) | TACE (n=174) | 1-year survival rate | 79.47% vs. 65.59% (p = 0.041) | |

| Multicenter Phase IV | Licartin + TACE (n=167) | TACE (n=174) | Median Time to Progression | 6.82 months vs. 4.7 months (p = 0.037) |

TACE: Transarterial Chemoembolization

Table 4: Effects of CD147 Inhibition on the Tumor Microenvironment

| Cancer Model | Agent | Parameter Measured | Effect | Citation |

| A549 Xenograft | Metuzumab + Gemcitabine/Cisplatin | Apoptotic Cells (TUNEL assay) | Increased from 34.32% to 49.71% | |

| Lewis Lung Carcinoma | VEGF knockdown | MMP-2 and MMP-9 Expression | Decreased by 0.82- and 0.96-fold respectively | |

| Adenocarcinoma of the Prostate | - | CD147 Expression (IHC) | 22.5% in adenocarcinoma vs. 7% in benign hyperplasia (p=0.07) |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Agent 147.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Agent 147 (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle-only control.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a subcutaneous xenograft model to assess the in vivo anti-tumor activity of Agent 147.

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS or Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.

-

Drug Administration: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer Agent 147 (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.

-

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition percentage.

Immunohistochemistry (IHC) for TME Markers

This protocol is for the detection of CD147, VEGF, and MMPs in tumor tissues.

-

Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a microwave or pressure cooker.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-CD147, anti-VEGF, or anti-MMP-2) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a DAB chromogen solution.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Image Analysis: Score the staining intensity and the percentage of positive cells.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol is for the quantification of immune cell populations within the tumor.

-

Single-Cell Suspension Preparation: Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Cell Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and FoxP3 for regulatory T cells).

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the percentages of different immune cell populations within the CD45+ gate.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways influenced by CD147, which are targeted by this compound.

Caption: CD147 signaling pathways and points of inhibition by Agent 147.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound, by targeting the multifaceted roles of CD147, presents a promising strategy to counteract tumor progression and remodel the tumor microenvironment. Its ability to inhibit invasion, suppress angiogenesis, and alleviate immune suppression underscores its potential as a monotherapy or in combination with other anti-cancer agents. The data and protocols presented in this guide provide a robust framework for the continued investigation and development of this novel therapeutic approach. Further research is warranted to fully elucidate the clinical potential of targeting CD147 and to identify patient populations most likely to benefit from this therapy.

References

Technical Guide: Apoptosis Induction Pathway of Anticancer Agent 147 (Venetoclax)

An in-depth analysis of the scientific literature reveals no specific compound designated as "Anticancer agent 147." This term is likely a placeholder or an internal research code not available in the public domain. To fulfill the user's request for a detailed technical guide, this report will use Venetoclax , a well-characterized B-cell lymphoma-2 (Bcl-2) inhibitor known to induce apoptosis, as a representative molecule. For the purpose of this guide, Venetoclax will be referred to as "this compound."

This guide provides a comprehensive overview of the mechanism by which this compound (Venetoclax) induces programmed cell death, or apoptosis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound (Venetoclax)

This compound (Venetoclax) is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 is a common survival mechanism in many cancer cells, allowing them to evade apoptosis. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptosis pathway.

The Intrinsic Apoptosis Pathway and aC-147

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death program controlled by the Bcl-2 family of proteins. This family includes anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (BAX, BAK), and BH3-only proteins (like BIM, BID, PUMA). In cancer cells, Bcl-2 sequesters pro-apoptotic proteins, preventing the downstream activation of cell death.

This compound disrupts this balance. By inhibiting Bcl-2, it liberates pro-apoptotic BH3-only proteins, which in turn activate BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

Released cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates caspase-9. Active caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Caption: Apoptosis induction pathway of this compound (Venetoclax).

Quantitative Data Summary

The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize representative data for its activity in relevant cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | 1.1 |

| MOLM-13 | Acute Myeloid Leukemia | 8.4 |

| H146 | Small Cell Lung Cancer | 3.5 |

Data are representative and compiled from various studies for illustrative purposes.

Table 2: Biomarker Modulation by this compound (at 10 nM, 24h)

| Cell Line | Biomarker | Change vs. Control |

| RS4;11 | Caspase-3/7 Activity | + 8.2-fold |

| MOLM-13 | Annexin V Positive Cells | + 65% |

| H146 | Cytochrome c Release | + 5.7-fold |

Data are representative and compiled from various studies for illustrative purposes.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

4.1. Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins, such as cleaved PARP or cleaved Caspase-3, following treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Separate proteins by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Western Blotting experimental workflow.

4.2. Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed cells and treat with various concentrations of this compound.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.3. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of executioner caspases 3 and 7.

-

Cell Plating: Plate cells in a white-walled 96-well plate.

-

Treatment: Treat cells with this compound and incubate.

-

Assay: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix and incubate at room temperature for 1-2 hours.

-

Measurement: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Caption: Workflows for apoptosis quantification assays.

The Cell Cycle Arrest Mechanism of the Anticancer Agent Flavopiridol (Alvocidib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavopiridol (also known as Alvocidib) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant anticancer activity in a wide range of human tumor models. As a pan-CDK inhibitor, its primary mechanism of action involves the disruption of the normal cell cycle progression, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core mechanisms underlying Flavopiridol-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. This process is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory partners, the cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Flavopiridol, a synthetic flavonoid, acts as a competitive inhibitor of the ATP-binding pocket of multiple CDKs, thereby impeding the phosphorylation of key substrates required for cell cycle phase transitions. This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Flavopiridol exerts its cell cycle arrest effects by targeting a broad spectrum of CDKs. Its primary targets include CDK1, CDK2, CDK4, and CDK6, which are crucial for regulating the G1/S and G2/M transitions. By binding to the ATP-binding site of these kinases, Flavopiridol prevents the phosphorylation of their respective substrates, most notably the Retinoblastoma protein (pRb).

The inhibition of CDK4 and CDK6 in the G1 phase prevents the phosphorylation of pRb. Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry. Furthermore, inhibition of CDK2, which also contributes to pRb phosphorylation and is essential for the G1/S transition, reinforces this G1 arrest. In the later stages of the cell cycle, Flavopiridol's inhibition of CDK1, the key driver of mitosis, leads to a G2/M arrest.

Quantitative Data Summary

The efficacy of Flavopiridol in inhibiting cell growth and CDK activity has been quantified across numerous cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of Flavopiridol for Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| LNCaP | Prostate Cancer | 16 | [1] |

| K562 | Chronic Myeloid Leukemia | 130 | [1] |

| HCT116 | Colon Carcinoma | 13 | [1] |

| A2780 | Ovarian Carcinoma | 15 | [1] |

| PC3 | Prostate Cancer | 10 | [1] |

| Mia PaCa-2 | Pancreatic Carcinoma | 36 | |

| A549 | Non-Small Cell Lung Cancer | 126 (at 72h) | |

| KKU-055 | Cholangiocarcinoma | 40.1 (at 72h) | |

| KKU-100 | Cholangiocarcinoma | 91.9 (at 72h) | |

| KKU-213 | Cholangiocarcinoma | 58.2 (at 72h) | |

| KKU-214 | Cholangiocarcinoma | 56.0 (at 72h) | |

| Hut78 | Cutaneous T-cell Lymphoma | 94 | |

| KMH2 | Anaplastic Thyroid Cancer | 130 | |

| BHT-101 | Anaplastic Thyroid Cancer | 120 | |

| CAL62 | Anaplastic Thyroid Cancer | 100 |

Table 2: IC50 Values of Flavopiridol for CDK Inhibition (Cell-free assays)

| CDK Target | IC50 (nM) | Citation(s) |

| CDK1 | 30 - 40 | |

| CDK2 | 40 - 170 | |

| CDK4 | 40 - 100 | |

| CDK6 | ~40 | |

| CDK7 | 875 | |

| CDK9 | 20 - 100 |

Table 3: Effect of Flavopiridol on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Citation(s) |

| A549 | 500 nM, 24h | Increase | Decrease | Increase | |

| KMH2 | 125 nM, 24h | 84.2 ± 4.8 | - | - | |

| Control | Vehicle | 64.4 ± 1.7 | - | - | |

| CAL62 | 125 nM, 24h | - | - | 35.9 ± 1.9 | |

| Control | Vehicle | - | - | 19.6 ± 1.0 | |

| BHT-101 | 125 nM, 24h | - | - | 96.0 ± 1.2 | |

| Control | Vehicle | - | - | 18.3 ± 1.5 | |

| CD133+/CD44+ Lung CSCs | 676.3 nM, 48h | 66.9 | 7.4 | - | |

| Control | Vehicle | 48.2 | 23.9 | - |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with Flavopiridol using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with desired concentrations of Flavopiridol or vehicle control for the specified duration.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the fluorescence emission at ~617 nm. Acquire at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins (CDK1, CDK2, CDK4, Cyclin D1, Cyclin E, and pRb) in Flavopiridol-treated cells by Western blotting.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 4) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Table 4: Primary Antibodies for Western Blot Analysis

| Target Protein | Recommended Dilution | Citation(s) |

| CDK1 | 1:1000 - 1:4000 | |

| CDK2 | 1:2000 - 1:15000 | |

| CDK4 | 1:4000 - 1:15000 | |

| Cyclin D1 | 1:1000 - 1:40000 | |

| Cyclin E | 1:200 - 1:1000 | |

| pRb (phospho-Ser807/811) | 1:1000 | |

| β-actin (Loading Control) | 1:1000 - 1:5000 |

Visualizations

Signaling Pathway of Flavopiridol-Induced Cell Cycle Arrest

The following diagram illustrates the molecular mechanism of Flavopiridol in inducing cell cycle arrest.

Caption: Flavopiridol inhibits CDKs, preventing pRb phosphorylation and blocking G1/S and G2/M transitions.

Experimental Workflow for Cell Cycle Analysis

The diagram below outlines the key steps in performing cell cycle analysis using flow cytometry.

References

Methodological & Application

dissolving "Anticancer agent 147" for cell culture experiments

Application Notes and Protocols for Anticancer Agent 147

For Research Use Only.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in various human cancers. By targeting this pathway, this compound has been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell culture experiments, including methodologies for assessing its biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings.

| Property | Value |

| Molecular Weight | 489.5 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>50 mg/mL) |

| Insoluble in water | |

| Purity (by HPLC) | >99% |

| Storage Temperature | -20°C (in solid form or DMSO stock) |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to working concentrations for cell culture experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, serum-free cell culture medium (e.g., DMEM or RPMI-1640)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

Equilibrate the vial of solid this compound to room temperature before opening.

-

To prepare a 10 mM stock solution, dissolve 4.895 mg of this compound in 1 mL of sterile DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.

-

-

Working Solution Preparation:

-

Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for treating cells.

-

Important: To prevent precipitation, it is recommended to prepare intermediate dilutions. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to minimize solvent-induced cytotoxicity.

-

Prepare fresh working solutions for each experiment. Do not store diluted solutions in aqueous media.

-

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 human breast cancer cells) using an MTT assay.

Materials:

-

MCF-7 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Incubate the cells with the compound for 48 or 72 hours.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the agent that inhibits cell growth by 50%).

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |

| MCF-7 | Breast Cancer | 1.5 ± 0.2 |

| A549 | Lung Cancer | 3.2 ± 0.4 |

| U-87 MG | Glioblastoma | 0.8 ± 0.1 |

| HCT116 | Colon Cancer | 2.5 ± 0.3 |

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition

Objective: To investigate the molecular mechanism of this compound by measuring changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cells (e.g., U-87 MG)

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with vehicle (DMSO) or different concentrations of this compound (e.g., 0.5, 1, 2 µM) for 24 hours.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

Application Notes and Protocols: Anticancer Agent 147 for In Vivo Animal Models

For Research Use Only

Abstract

Anticancer Agent 147 is a potent, orally bioavailable small molecule inhibitor targeting the CD147 signaling pathway, which is frequently overexpressed in a variety of human cancers.[1] Upregulation of CD147 is associated with tumor proliferation, invasion, metastasis, and angiogenesis.[1] this compound disrupts the interaction between CD147 and its ligands, leading to the downregulation of key oncogenic pathways, including the PI3K/Akt/mTOR and HIF-1α signaling cascades.[1] These application notes provide detailed protocols for the in vivo administration of this compound in murine xenograft models and summarize key efficacy and tolerability data.

Mechanism of Action

CD147, a transmembrane glycoprotein, plays a crucial role in tumor progression by activating multiple downstream signaling pathways.[1] this compound functions by sterically hindering the binding of CD147 to its partners, such as cyclophilin A (CyPA). This blockade inhibits the activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[1] Consequently, this leads to cell cycle arrest and apoptosis in tumor cells. Furthermore, by suppressing the PI3K/Akt pathway, the agent prevents the stabilization and nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for genes involved in angiogenesis and metabolic adaptation.

References

Application Notes and Protocols for "Anticancer Agent 147" in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 147" is a novel investigational compound with demonstrated preclinical activity against various solid tumors. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of "this compound" using a subcutaneous xenograft mouse model. The following sections detail the necessary procedures for cell culture, tumor implantation, treatment administration, and endpoint analysis, along with data presentation guidelines and a schematic of a relevant signaling pathway.

Data Presentation

Efficacy of "this compound" is typically assessed by measuring tumor growth inhibition over time. All quantitative data from in vivo studies should be summarized in a clear, tabular format for straightforward comparison between treatment and control groups.

Table 1: In Vivo Efficacy of "this compound" in a Subcutaneous Xenograft Model

| Treatment Group | Agent | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |

| 1 | Vehicle Control | - | Intravenous (IV) | Daily (QD) | 1200 ± 150 | - |

| 2 | This compound | 10 | Intravenous (IV) | Daily (QD) | 600 ± 95 | 50% |

| 3 | This compound | 20 | Intravenous (IV) | Daily (QD) | 350 ± 70 | 70.8% |

Table 2: Animal Body Weight Monitoring

| Treatment Group | Agent | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |

| 1 | Vehicle Control | - | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |

| 2 | This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9% |

| 3 | This compound | 20 | 20.6 ± 0.5 | 20.1 ± 0.7 | -2.4% |

Experimental Protocols

I. Cell Culture and Preparation

-

Cell Line Selection : Choose a human cancer cell line responsive to "this compound" based on in vitro screening data. For this protocol, we will use a generic human adenocarcinoma cell line.

-

Cell Culture : Culture the cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting : Harvest cells during the logarithmic growth phase (80-90% confluency).[1]

-

Cell Preparation :

II. Xenograft Model Establishment

-

Animal Model : Use immunodeficient mice, such as athymic nude mice (Nu/Nu) or NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, aged 4-6 weeks.[3][4]

-

Housing : House the animals under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Tumor Implantation :

-

Anesthetize the mice prior to injection.

-

Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor formation.

-

III. In Vivo Antitumor Efficacy Study

-

Tumor Monitoring and Grouping :

-

Once tumors become palpable, measure the tumor volume every 2-3 days using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

-

When the mean tumor volume reaches approximately 100-150 mm³, randomly assign the mice into control and treatment groups.

-

-

Treatment Administration :

-

Treatment Group(s) : Administer "this compound" at the desired dose(s) (e.g., 10 and 20 mg/kg) via the determined route (e.g., intravenous injection).

-

Control Group : Administer an equivalent volume of the vehicle used to dissolve "this compound".

-

The dosing schedule should be maintained consistently throughout the study (e.g., daily for 21 days).

-

-

Monitoring :

-

Continue to measure tumor volume and body weight every 2-3 days to assess efficacy and monitor for toxicity.

-

Observe the animals daily for any clinical signs of distress.

-

IV. Endpoint Analysis

-

Euthanasia : At the end of the study, humanely euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. This should occur before tumors exceed a predetermined size (e.g., 1500 mm³) or if animals show signs of significant distress.

-

Tumor Excision : Excise the tumors and record their final weight.

-

Data Analysis : Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

V. Ethical Considerations